![molecular formula C7H5F3N2O4 B1388432 Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 936476-63-0](/img/structure/B1388432.png)
Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Overview
Description
“Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O4 and a molecular weight of 238.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3 . Its molar refractivity is 69.9±0.3 cm^3, and it has a polar surface area of 96 Å^2 . The compound also has several freely rotating bonds .Scientific Research Applications
- Modulation of Cancer Stem Cells Mechanism: Enhanced expression of Ski can increase the expression of pluripotency-maintaining markers and components of the Sonic hedgehog (Shh) signaling pathway in pancreatic CSCs. This suggests that Ski may be important in maintaining the stemness of pancreatic CSCs through modulating the Shh pathway.
- Oncoprotein Activity and Cellular Transformation Mechanism: It regulates Ubc9, a critical component of cellular sumoylation. This activity leads to increased MDM2 sumoylation, enhancing p53 degradation. This novel connection between sumoylation and tumorigenesis offers potential new therapeutic targets for cancer.
- Genetic Mapping and Disease Association Relevance: Understanding SKI’s chromosomal localization is significant for unraveling its role in oncogenesis and potential links to specific cancers.
- Structural Mechanism in TGF-β Signaling Structural Study: The study of human c-Ski in complex with Smad4 reveals specific recognition patterns that disrupt the formation of a functional complex between Co- and R-Smads. This disruption leads to repression of TGF-beta, activin, and BMP responses, which are crucial in various cellular processes.
Safety And Hazards
properties
IUPAC Name |
methyl 2,4-dioxo-5-(trifluoromethyl)-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4/c1-16-5(14)3-2(7(8,9)10)4(13)12-6(15)11-3/h1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXXWPHKTCKNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670637 | |
Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
CAS RN |
936476-63-0 | |
Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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